Cas no 23063-68-5 (1-(4-bromophenyl)-2-methylpropan-2-amine)

1-(4-Bromophenyl)-2-methylpropan-2-amine is a brominated aromatic amine derivative with a tertiary amine structure, offering potential utility as an intermediate in organic synthesis and pharmaceutical research. Its bromophenyl moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the sterically hindered 2-methylpropan-2-amine group may influence selectivity in catalytic processes. The compound's well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the development of novel bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. This compound is primarily valued for its versatility in constructing complex molecular architectures.
1-(4-bromophenyl)-2-methylpropan-2-amine structure
23063-68-5 structure
Product Name:1-(4-bromophenyl)-2-methylpropan-2-amine
CAS No:23063-68-5
MF:C10H14BrN
MW:228.128861904144
CID:2111322
PubChem ID:73839
Update Time:2025-06-09

1-(4-bromophenyl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-2-methylpropan-2-amine
    • MFCD11641606
    • BENZENEETHANAMINE, 4-BROMO-A,A-DIMETHYL-
    • DXXPWEKAYXAOPR-UHFFFAOYSA-N
    • DA-31057
    • 2-(4-BROMO-PHENYL)-1,1-DIMETHYL-ETHYLAMINE
    • DTXSID901288523
    • 2-(4-bromophenyl)-1,1-dimethylethylamine
    • 4-Bromo-I+/-,I+/--dimethylbenzeneethanamine
    • CS-0449971
    • CHEMBL4979266
    • AKOS009460526
    • SCHEMBL256214
    • AB64460
    • EN300-145339
    • 23063-68-5
    • MDL: MFCD11641606
    • Inchi: 1S/C10H14BrN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
    • InChI Key: DXXPWEKAYXAOPR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC(C)(C)N

Computed Properties

  • Exact Mass: 227.03096Da
  • Monoisotopic Mass: 227.03096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(4-bromophenyl)-2-methylpropan-2-amine

Comprehensive Overview of 1-(4-bromophenyl)-2-methylpropan-2-amine (CAS No. 23063-68-5): Properties, Applications, and Research Insights

1-(4-bromophenyl)-2-methylpropan-2-amine (CAS No. 23063-68-5) is a brominated aromatic amine derivative with a unique structural framework. This compound, often referred to in scientific literature by its systematic name or CAS identifier, has garnered attention due to its potential applications in pharmaceutical intermediates and material science. The presence of a bromophenyl group and a tertiary amine moiety makes it a versatile building block for synthetic chemistry. Researchers frequently explore its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, the demand for specialty chemicals like 1-(4-bromophenyl)-2-methylpropan-2-amine has surged, driven by advancements in organic electronics and bioconjugation techniques. A trending topic in search queries revolves around its role in designing fluorescent probes or photoactive materials, aligning with the growing interest in sustainable technologies. Users often inquire about its solubility (e.g., in DMSO or ethanol), melting point, and stability under light exposure, reflecting practical concerns for laboratory use.

The compound’s molecular weight (228.13 g/mol) and logP value (~2.5) are critical parameters for researchers optimizing drug-like properties. Discussions on platforms like ResearchGate highlight its utility in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry. Notably, its 4-bromophenyl group facilitates further functionalization, making it a candidate for high-throughput screening libraries. SEO-optimized questions such as "How to synthesize 1-(4-bromophenyl)-2-methylpropan-2-amine?" or "What are the safety precautions for handling this compound?" rank highly, emphasizing user needs for synthetic protocols and hazard mitigation.

From an industrial perspective, CAS No. 23063-68-5 is cataloged by suppliers like Sigma-Aldrich and TCI Chemicals, with purity grades ranging from 95% to 98%. Analytical data, including NMR spectra and HPLC chromatograms, are frequently requested, underscoring the importance of quality control. Environmental considerations also arise, with searches like "biodegradability of brominated amines" reflecting eco-conscious trends. While not classified as hazardous, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve its integrity.

Emerging studies explore its derivatives as enzyme inhibitors or ligands for catalysis, tapping into the broader theme of precision chemistry. The compound’s crystallographic data (if available) could provide insights into molecular packing, a niche yet growing area in computational chemistry forums. As AI-driven drug design gains traction, QSAR models incorporating such brominated structures are likely to proliferate, further elevating its relevance.

In summary, 1-(4-bromophenyl)-2-methylpropan-2-amine exemplifies the intersection of fundamental research and applied science. Its adaptability to diverse synthetic pathways and alignment with green chemistry principles positions it as a compound of enduring interest. Future directions may include exploring its photophysical properties or scaling up production via continuous flow methods, addressing both academic and industrial curiosities.

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